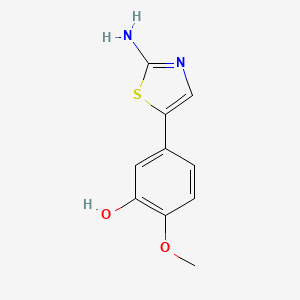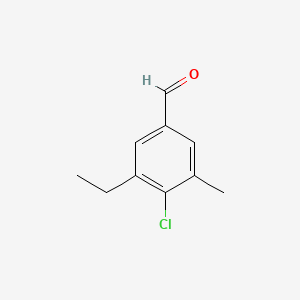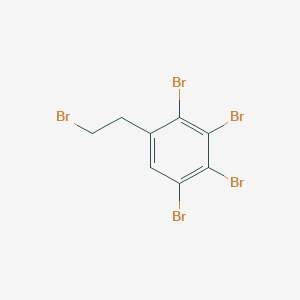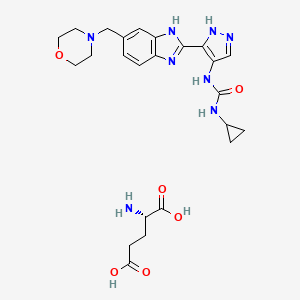
5-(2-Aminothiazol-5-yl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminothiazol-5-yl)-2-methoxyphenol is an organic compound that features a thiazole ring substituted with an amino group at the 2-position and a methoxyphenol group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-5-yl)-2-methoxyphenol can be achieved through a multicomponent reaction involving 2-aminothiazole, barbituric acid or N,N′-dimethyl barbituric acid, and different aldehydes. The reaction is typically carried out in an aqueous ethanol medium at 80°C. This method is advantageous due to its catalyst-free nature, faster reaction times, and higher product yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes using environmentally friendly solvents, minimizing waste, and optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
5-(2-Aminothiazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
5-(2-Aminothiazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its antiproliferative effects on cancer cell lines, such as HepG2 cells.
作用機序
The mechanism of action of 5-(2-Aminothiazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets. In the context of its antioxidant activity, it donates electrons to neutralize free radicals, thereby reducing oxidative stress. In cancer research, it may inhibit cell proliferation by interfering with specific cellular pathways and inducing apoptosis .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog with a thiazole ring and an amino group.
2-Methoxyphenol: A phenolic compound with a methoxy group.
5-(2-Aminothiazol-5-yl)phenol: Similar structure but lacks the methoxy group.
Uniqueness
5-(2-Aminothiazol-5-yl)-2-methoxyphenol is unique due to the combination of the thiazole ring, amino group, and methoxyphenol moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
5-(2-amino-1,3-thiazol-5-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-3-2-6(4-7(8)13)9-5-12-10(11)15-9/h2-5,13H,1H3,(H2,11,12) |
InChIキー |
FPNKGDFWRMOCER-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)

![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)

![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)



![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
